1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea
Overview
Description
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a hydroxyethyl group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 2-chloroaniline with ethylene oxide in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to improve the sustainability and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers and as an additive in lubricants and coatings
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea: Similar structure but lacks the sulfur atom.
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)guanidine: Contains a guanidine group instead of a thiourea moiety.
Uniqueness
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiourea moiety allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxyethyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-7-3-1-2-4-8(7)12-9(14)11-5-6-13/h1-4,13H,5-6H2,(H2,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERWDINJNSDBCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCCO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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